molecular formula C25H22F2N4O4 B11451223 ethyl 7-butyl-6-(3,4-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-butyl-6-(3,4-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11451223
M. Wt: 480.5 g/mol
InChI Key: QJQROTLDECVPIV-UHFFFAOYSA-N
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Description

Ethyl 7-butyl-6-(3,4-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including an ethyl ester, a butyl chain, and a difluorobenzoyl group, which contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-butyl-6-(3,4-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions One common approach is to start with the preparation of the triazatricyclo compound through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-butyl-6-(3,4-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace the difluorobenzoyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Ethyl 7-butyl-6-(3,4-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials.

    Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Its chemical properties might make it useful in the development of new polymers or other advanced materials.

Mechanism of Action

The mechanism by which ethyl 7-butyl-6-(3,4-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound’s functional groups facilitate binding and modulation of activity. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-butyl-6-(3,4-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its tricyclic structure and the presence of multiple functional groups, which confer a high degree of reactivity and potential for diverse applications. Its difluorobenzoyl group, in particular, distinguishes it from other similar compounds and may contribute to its specific bioactivity and chemical properties.

Properties

Molecular Formula

C25H22F2N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 7-butyl-6-(3,4-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C25H22F2N4O4/c1-3-5-11-31-21-16(24(33)30-12-7-6-8-20(30)28-21)14-17(25(34)35-4-2)22(31)29-23(32)15-9-10-18(26)19(27)13-15/h6-10,12-14H,3-5,11H2,1-2H3

InChI Key

QJQROTLDECVPIV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC(=C(C=C3)F)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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